2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid
2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729819
InChI:
InChI=1S/C18H17NO4/c1-12(2)11-23-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18(21)22/h3-10H,1,11H2,2H3,(H,19,20)(H,21,22)
SMILES:
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula:
C18H17NO4
Molecular Weight:
311.3 g/mol
2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid
CAS No.:
Cat. No.: VC0729819
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO4 |
|---|---|
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | 2-[[3-(2-methylprop-2-enoxy)phenyl]carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C18H17NO4/c1-12(2)11-23-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18(21)22/h3-10H,1,11H2,2H3,(H,19,20)(H,21,22) |
| Standard InChI Key | JQLBBNANQZTKLW-UHFFFAOYSA-N |
| SMILES | CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator